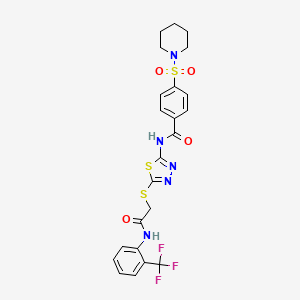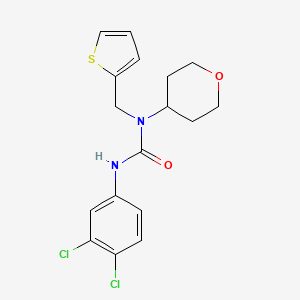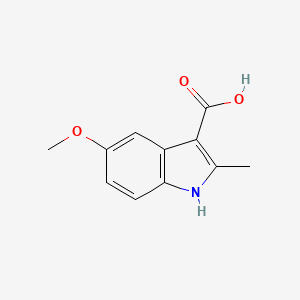
5-Methoxy-2-methyl-1H-indole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Methoxy-2-methyl-1H-indole-3-carboxylic acid” is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . This compound is considered a heterocyclic building block .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H11NO3 . Its molecular weight is 205.210 Da . The IUPAC Standard InChI is InChI=1S/C10H9NO3/c1-14-7-2-3-8-6 (4-7)5-9 (11-8)10 (12)13 .
Applications De Recherche Scientifique
5-Methoxy-2-methyl-1H-indole-3-carboxylic acid has been studied for its potential therapeutic applications. It has been found to have antidepressant and anxiolytic effects in animal models, and is being investigated for its potential use in the treatment of depression and anxiety. Additionally, this compound has been studied for its potential anti-inflammatory and neuroprotective effects, as well as its ability to modulate the immune system.
Mécanisme D'action
5-Methoxy-2-methyl-1H-indole-3-carboxylic acid is believed to act as a serotonin receptor agonist, specifically at the 5-HT2A receptor. This is thought to be responsible for its antidepressant and anxiolytic effects. Additionally, this compound is believed to act as a sigma-1 receptor agonist, which may explain its anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects
This compound has been found to produce a variety of biochemical and physiological effects, including increases in heart rate, blood pressure, and body temperature. Additionally, it has been found to produce changes in brain wave activity, as well as alterations in the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid in laboratory experiments include its high purity and low toxicity. Additionally, it is relatively easy to synthesize and has a wide range of potential therapeutic applications. The main limitation of using this compound in laboratory experiments is its limited availability, as it is not commercially available.
Orientations Futures
The potential future directions for 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid research include further studies into its antidepressant and anxiolytic effects, as well as its potential use in the treatment of neurodegenerative diseases. Additionally, further research into its anti-inflammatory and neuroprotective effects, as well as its ability to modulate the immune system, could lead to the development of new therapeutic agents. Finally, further studies into its pharmacological properties, such as its mode of action and metabolism, could lead to the development of more effective and safer drugs.
Méthodes De Synthèse
5-Methoxy-2-methyl-1H-indole-3-carboxylic acid can be synthesized by condensation of tryptamine with 3-indolecarboxaldehyde. The reaction is catalyzed by a Lewis acid, such as zinc chloride, and proceeds in the presence of anhydrous pyridine as a solvent. The reaction is typically carried out at room temperature and yields a product with >90% purity.
Propriétés
IUPAC Name |
5-methoxy-2-methyl-1H-indole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-6-10(11(13)14)8-5-7(15-2)3-4-9(8)12-6/h3-5,12H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUFFPUSVXGKCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32387-22-7 |
Source


|
| Record name | 5-methoxy-2-methyl-1H-indole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Methoxyphenyl)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one](/img/structure/B2818297.png)
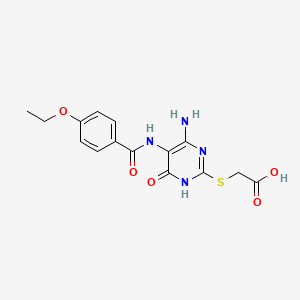
![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2818302.png)
![[2-(3,4-Dimethoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine](/img/structure/B2818304.png)
![5-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2818306.png)
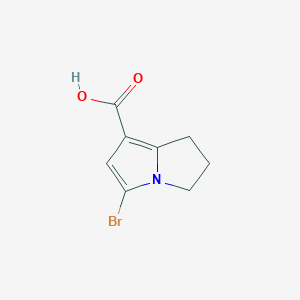
![1',3'-Dihydrospiro{cyclobutane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-5'-ylmethanamine hydrochloride](/img/structure/B2818311.png)


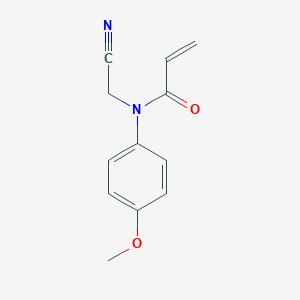
![4-(Benzotriazol-1-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2818316.png)

